Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 55408-49-6
VCID: VC15912801
InChI: InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H
SMILES:
Molecular Formula: C18H8N4
Molecular Weight: 280.3 g/mol

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

CAS No.: 55408-49-6

Cat. No.: VC15912801

Molecular Formula: C18H8N4

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile - 55408-49-6

Specification

CAS No. 55408-49-6
Molecular Formula C18H8N4
Molecular Weight 280.3 g/mol
IUPAC Name phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile
Standard InChI InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H
Standard InChI Key XAFVICNFTRNVKE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=C(N=C24)C#N)C#N

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile (C₁₈H₈N₄) consists of a dibenzoquinoxaline backbone fused with two cyano (-CN) groups at positions 2 and 3 (Figure 1) . The molecule’s planar geometry arises from π-conjugation across the aromatic rings and the electron-withdrawing cyano substituents, which stabilize the lowest unoccupied molecular orbital (LUMO). X-ray crystallography and density functional theory (DFT) studies confirm a dihedral angle of less than 10° between the quinoxaline core and cyano groups, ensuring minimal steric hindrance .

Table 1: Physical Properties of Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

PropertyValueSource
Molecular Weight280.28 g/mol
Density1.42 g/cm³
Boiling Point615.5°C (760 mmHg)
Flash Point179.5°C
LogP (Partition Coefficient)3.68
Refractive Index1.799

Stability and Reactivity

The compound exhibits high thermal stability, with a decomposition temperature exceeding 500°C under inert conditions . Its electron-deficient quinoxaline core facilitates nucleophilic aromatic substitution reactions, particularly at the 5- and 8-positions, while the cyano groups participate in cycloaddition and hydrolysis reactions under acidic or basic conditions .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely reported synthesis involves the condensation of phenanthrenequinone with 2,3-diaminobut-2-enedinitrile in ethanol, catalyzed by calcium iodate (Ca(IO₃)₂) at room temperature (Scheme 1) . This method achieves yields exceeding 95% within 20 minutes, attributed to the catalyst’s ability to promote dehydrogenation and cyclization simultaneously .

Reaction Conditions

  • Catalyst: Ca(IO₃)₂ (3 mol%)

  • Solvent: Ethanol

  • Temperature: 20°C

  • Time: 3–20 minutes

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling phenanthrenequinone with 2,3-diaminomalononitrile in the presence of silica gel achieves comparable yields (92%) while eliminating organic solvents .

Applications in Organic Electronics

Thermally Activated Delayed Fluorescence (TADF)

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile serves as an electron-accepting moiety in donor-acceptor (D-A) TADF emitters. When paired with acridine donors, the resulting emitter (e.g., 9 in ) exhibits a singlet-triplet energy gap (ΔEₛₜ) of 0.08 eV, enabling efficient reverse intersystem crossing (RISC) . Time-dependent DFT calculations predict a radiative decay rate (kᵣ) of 3.6 × 10⁷ s⁻¹ and a RISC rate (k_RISC) of 0.067 × 10⁷ s⁻¹, contributing to a photoluminescence quantum yield (Φₚₗ) of 86% .

Table 2: Photophysical Properties of a TADF Emitter Derived from Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

ParameterValue
Absorption λ_max355 nm (π-π*), 480 nm (CT)
Emission λ_max613 nm (film)
Singlet Energy (S₁)2.28 eV
Triplet Energy (T₁)2.06 eV
ΔEₛₜ0.22 eV
External Quantum Efficiency12%

OLED Performance

In device configurations, the compound’s derivatives achieve maximum brightness of 15,000 cd/m² and a Commission Internationale de l’Éclairage (CIE) coordinates of (0.62, 0.38), corresponding to deep-red emission . The rigid structure suppresses non-radiative decay, enhancing electroluminescence efficiency.

Computational Insights

Frontier Molecular Orbital Analysis

DFT studies at the B3LYP/6-31G(d) level reveal a LUMO energy of −3.02 eV, localized predominantly on the quinoxaline core, while the HOMO (−5.30 eV) resides on the donor units (e.g., triphenylamine) . This spatial separation minimizes ΔEₛₜ and promotes charge-transfer excitons.

Natural Transition Orbital (NTO) Distributions

Future Research Directions

  • Alternative Donor Architectures: Exploring carbazole or phenoxazine donors to modulate ΔEₛₜ and emission color.

  • Solution-Processable Derivatives: Introducing alkyl chains to enhance solubility for inkjet-printed OLEDs.

  • Biological Imaging: Leveraging near-infrared emission for in vivo fluorescence imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator